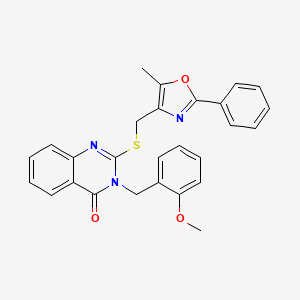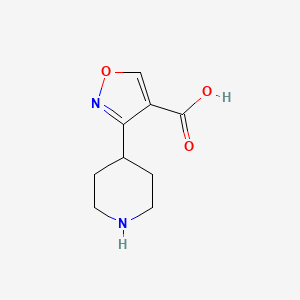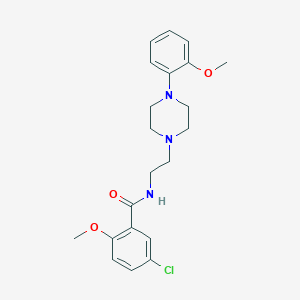![molecular formula C9H11Cl2NOS B2808520 2-Chloro-N-[1-(5-chlorothiophen-2-yl)propan-2-yl]acetamide CAS No. 2411241-46-6](/img/structure/B2808520.png)
2-Chloro-N-[1-(5-chlorothiophen-2-yl)propan-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[1-(5-chlorothiophen-2-yl)propan-2-yl]acetamide, also known as CP-47,497, is a synthetic cannabinoid that has been used in scientific research. This compound was first synthesized in the 1990s and has been studied for its potential therapeutic benefits.
Mecanismo De Acción
2-Chloro-N-[1-(5-chlorothiophen-2-yl)propan-2-yl]acetamide acts as a potent agonist of the CB1 receptor, which is part of the endocannabinoid system. This system plays a role in regulating a wide range of physiological processes, including pain, appetite, mood, and sleep. By binding to the CB1 receptor, 2-Chloro-N-[1-(5-chlorothiophen-2-yl)propan-2-yl]acetamide can modulate these processes and produce a range of effects.
Biochemical and Physiological Effects:
2-Chloro-N-[1-(5-chlorothiophen-2-yl)propan-2-yl]acetamide has been found to produce a range of biochemical and physiological effects. This compound has been shown to reduce pain and inflammation in animal models, and may have potential therapeutic benefits for conditions such as arthritis and neuropathic pain. 2-Chloro-N-[1-(5-chlorothiophen-2-yl)propan-2-yl]acetamide has also been found to affect appetite and metabolism, and may have potential as a treatment for obesity and related conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloro-N-[1-(5-chlorothiophen-2-yl)propan-2-yl]acetamide in lab experiments is its potency and specificity for the CB1 receptor. This compound can be used to study the effects of cannabinoids on the endocannabinoid system with high precision and accuracy. However, one limitation of using 2-Chloro-N-[1-(5-chlorothiophen-2-yl)propan-2-yl]acetamide is its potential for side effects and toxicity. Careful attention must be paid to the dosing and administration of this compound to ensure the safety of lab animals and researchers.
Direcciones Futuras
There are many potential future directions for research on 2-Chloro-N-[1-(5-chlorothiophen-2-yl)propan-2-yl]acetamide and other synthetic cannabinoids. One area of interest is the development of new compounds that can selectively target specific receptors in the endocannabinoid system. Another area of interest is the use of synthetic cannabinoids as potential treatments for a range of medical conditions, including pain, inflammation, and metabolic disorders. As research in this field continues, it is likely that new and exciting discoveries will be made about the potential benefits of these compounds.
Métodos De Síntesis
The synthesis of 2-Chloro-N-[1-(5-chlorothiophen-2-yl)propan-2-yl]acetamide involves several steps, including the reaction of 5-chlorothiophene-2-carboxylic acid with isobutylamine to form 1-(5-chlorothiophen-2-yl)propan-2-amine. This intermediate is then reacted with chloroacetyl chloride to form the final product, 2-Chloro-N-[1-(5-chlorothiophen-2-yl)propan-2-yl]acetamide. The synthesis of this compound is complex and requires careful attention to detail to ensure the purity and quality of the final product.
Aplicaciones Científicas De Investigación
2-Chloro-N-[1-(5-chlorothiophen-2-yl)propan-2-yl]acetamide has been used in scientific research to study the endocannabinoid system and its potential therapeutic benefits. This compound has been found to bind to the CB1 receptor in the brain, which is responsible for the psychoactive effects of cannabis. 2-Chloro-N-[1-(5-chlorothiophen-2-yl)propan-2-yl]acetamide has been used to study the effects of cannabinoids on pain, inflammation, and other physiological processes.
Propiedades
IUPAC Name |
2-chloro-N-[1-(5-chlorothiophen-2-yl)propan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NOS/c1-6(12-9(13)5-10)4-7-2-3-8(11)14-7/h2-3,6H,4-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTHQZUEJBTBIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(S1)Cl)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-2-(4-chlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2808437.png)
![4-tert-butyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2808438.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide](/img/structure/B2808440.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methoxypropyl)butanamide](/img/structure/B2808441.png)
![2-[(7-chloro-1,1-diketo-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-phenethyl-acetamide](/img/structure/B2808443.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(ethylthio)benzamide](/img/structure/B2808451.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B2808455.png)


![N-[5-((Z)-2-{4-[(mesitylamino)sulfonyl]phenyl}vinyl)-3-methylisoxazol-4-yl]propanamide](/img/structure/B2808458.png)
![(Z)-methyl 2-((4-benzoylbenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2808459.png)